
Valerianol
描述
Valerianol is an organic compound with the chemical formula C15H26O. It is a colorless to light yellow solid with an aromatic odor. This compound is a sesquiterpenoid alcohol found in the essential oil of Valeriana officinalis, commonly known as valerian. This compound is known for its use in the fragrance industry and its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: Valerianol can be synthesized through several methods. One common synthetic route involves the epoxidation of α,α,8β,8aβ-tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene using elemental oxygen (O2) through photoreaction or catalytic action. The resulting epoxide undergoes etherolysis with hydrofluoric acid (HF) or borofluoric acid (BF3) to produce tetrahydronaphthyl methyl ether. Finally, the target product, this compound, is obtained by the reduction of tetralin methyl ether .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from Valeriana officinalis roots. The essential oil is then subjected to various purification processes to isolate this compound. Techniques such as steam distillation and solvent extraction are commonly used in the industry .
化学反应分析
Types of Reactions: Valerianol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions involving this compound often use reagents like halogens (e.g., bromine, chlorine) under controlled conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of valeric acid and other oxidized derivatives.
Reduction: Reduction reactions typically yield more saturated alcohol derivatives.
Substitution: Substitution reactions can produce halogenated this compound derivatives
科学研究应用
Valerianol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of other sesquiterpenoid compounds.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its role in plant metabolism and its presence in various plant species.
- Studied for its potential effects on neuronal activity and modulation of neurotransmitters.
Medicine:
- This compound, derived from valerian, has been studied for its anxiolytic and antidepressant effects.
- Research indicates potential use in improving sleep quality and reducing anxiety.
Industry:
- Widely used in the fragrance industry for its aromatic properties.
- Incorporated into perfumes, soaps, shampoos, and cosmetics to enhance aroma .
作用机制
The exact mechanism of action of valerianol is not fully understood. it is believed to interact with gamma-aminobutyric acid (GABA) receptors in the brain, leading to sedative and anxiolytic effects. This compound may increase the availability of GABA in the synaptic cleft, thereby enhancing its inhibitory effects on neuronal activity .
相似化合物的比较
Valerianol is unique among sesquiterpenoid alcohols due to its specific structure and aromatic properties. Similar compounds include:
Valerenal: Another sesquiterpenoid found in valerian essential oil, known for its sedative properties.
Valeranone: A related compound with similar therapeutic effects.
α-Kessyl Acetate: Found in valerian essential oil, known for its aromatic properties.
Elemol: A sesquiterpenoid alcohol with similar chemical properties
This compound stands out due to its higher concentration in valerian essential oil and its significant impact on the fragrance and therapeutic properties of the oil.
属性
IUPAC Name |
2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIFDHBNGIVPO-KYOSRNDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317373 | |
| Record name | (+)-Valerianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20489-45-6 | |
| Record name | (+)-Valerianol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20489-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Valerianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


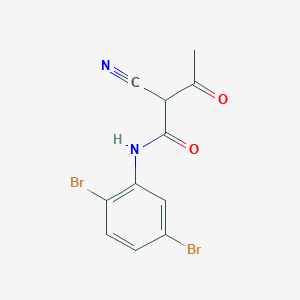
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)
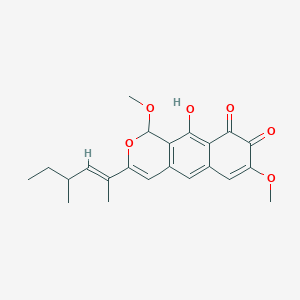
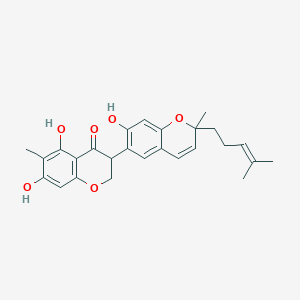
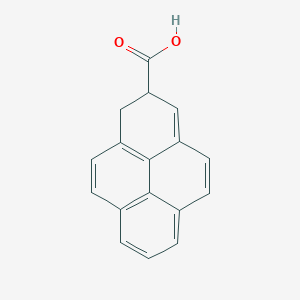
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate](/img/structure/B1241409.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B1241411.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B1241417.png)
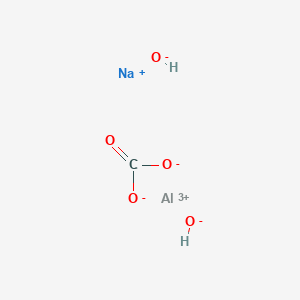
![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)

